Ethyl 2-amino-4-oxopentanoate
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Overview
Description
Ethyl 2-amino-4-oxopentanoate is an organic compound with the molecular formula C7H13NO3 It is a derivative of 2-amino-4-oxopentanoic acid, where the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-oxopentanoic acid with ethanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Ethyl 2-amino-4-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-oxopentanoate involves its interaction with specific molecular targets. The amino and ester groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
2-amino-4-oxopentanoic acid: The parent compound, differing by the presence of a carboxyl group instead of an ester group.
Ethyl 2-hydroxy-4-oxopentanoate: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: Ethyl 2-amino-4-oxopentanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its ester group provides additional reactivity compared to its parent compound .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl 2-amino-4-oxopentanoate |
InChI |
InChI=1S/C7H13NO3/c1-3-11-7(10)6(8)4-5(2)9/h6H,3-4,8H2,1-2H3 |
InChI Key |
IGWSNQJUXWKSJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)N |
Origin of Product |
United States |
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